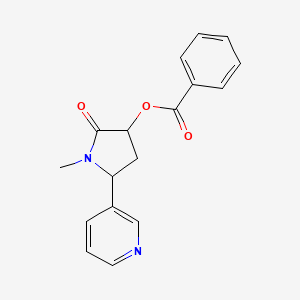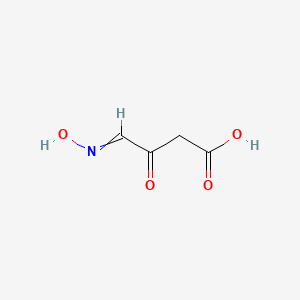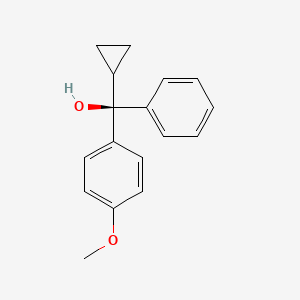![molecular formula C12H11ClN2O3 B13894055 Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions in a solvent like ethanol or dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like triethylamine.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol, and acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloro group.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Reduction Reactions:
Scientific Research Applications
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but lacks the chloro group.
Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the cyano group.
Ethyl 4-chloro-2-(2-aminobenzoyl)benzoate: Similar structure but has an aminobenzoyl group instead of the cyano group.
Uniqueness
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is unique due to the presence of both the chloro and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties.
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
InChI Key |
GTFDUTJVVABZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


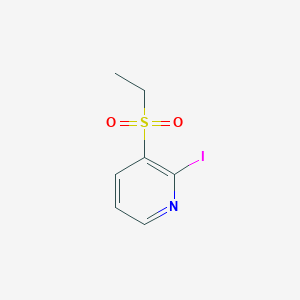
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)


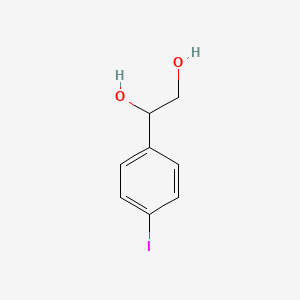
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
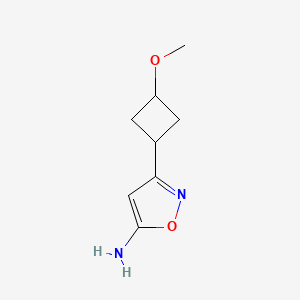
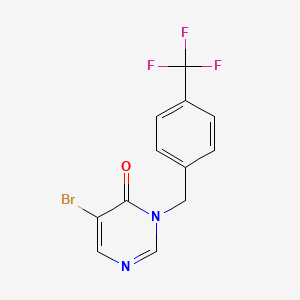
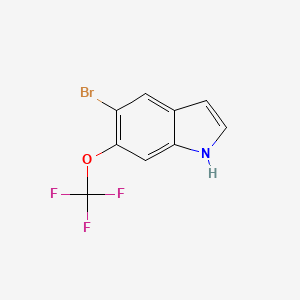
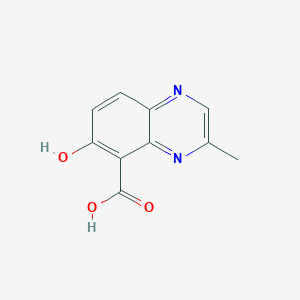
![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
